1-乙炔基-4-甲基-2-硝基苯

描述

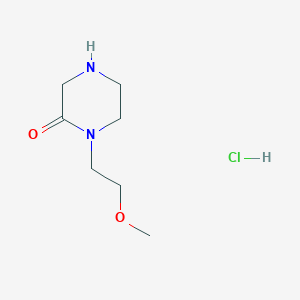

1-Ethynyl-4-methyl-2-nitrobenzene is a chemical compound that is part of a broader class of nitrobenzene derivatives. These compounds are characterized by a nitro group (-NO2) attached to a benzene ring, which can significantly alter the chemical and physical properties of the molecule. The presence of an ethynyl group (-C≡CH) and a methyl group (-CH3) in the compound further modifies its reactivity and potential applications, particularly in the field of organic synthesis and material science.

Synthesis Analysis

The synthesis of nitrobenzene derivatives can involve various chemical reactions, including nucleophilic aromatic substitution and reactions with diazomethane. For instance, ethoxy-4-nitrobenzene can be synthesized from 4-chloronitrobenzene using potassium ethoxide and a phase-transfer catalyst under ultrasound irradiation conditions . Although not directly related to 1-ethynyl-4-methyl-2-nitrobenzene, this method demonstrates the type of reactions that can be used to introduce different substituents onto the benzene ring. Additionally, the reaction of diazomethane with nitrobenzene derivatives can lead to unexpected products, showcasing the complexity of reactions involving these compounds .

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can vary significantly with slight changes in the substituents. For example, the crystal structures of three dialkoxy ethynylnitrobenzenes with different alkoxy chain lengths show great diversity despite subtle changes in molecular structure . This indicates that even small modifications can lead to significant differences in the molecular arrangement and intermolecular interactions, which would also be true for 1-ethynyl-4-methyl-2-nitrobenzene.

Chemical Reactions Analysis

Nitrobenzene derivatives can undergo various chemical reactions, including photooxidation and nucleophilic aromatic addition. For example, the photolysis of nitroso compounds in the presence of hydrocarbons can lead to oxidation products . Additionally, nitration reactions can result in the formation of cyclohexadiene adducts, as seen with the nitration of 4-ethyltoluene . These reactions highlight the reactivity of the nitro group and the potential for complex transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. For instance, the presence of a tolane derivative and a nitro group can make a compound a promising material for nonlinear optics due to its non-centrosymmetric structure . The synthesis of dibenzopentalenes from ethynylbenzenes using nickel(0) complexes demonstrates the potential for creating compounds with amphoteric redox properties . Furthermore, the crystal packing and hydrogen bonding patterns of compounds like N,N'-diethyl-4-nitrobenzene-1,3-diamine can differ significantly based on the functional groups present .

科学研究应用

晶体结构的多样性

1-乙炔基-4-甲基-2-硝基苯及其衍生物因其多样的晶体结构而被研究。例如,具有不同烷氧基链长的二烷氧基乙炔基硝基苯显示出显著的结构多样性,展示了分子结构和晶体形成之间的复杂相互作用(Oburn & Bosch, 2017)。

光学性质

该化合物还在研究热、线性和非线性光学性质中发挥作用。包括1-乙炔基-4-甲基-2-硝基苯变体的受体和供体取代的双(烷氧基)苯基乙炔基低聚物表现出有趣的光学行为,在材料科学中有用(Amin et al., 2017)。

电催化应用

在电催化领域,已经探索了1-乙炔基-4-甲基-2-硝基苯等硝基芳烃化合物的还原。例如,活性石墨片在各种大气条件下还原硝基苯(一种相关化合物)方面显示出有希望的结果,突出了此类系统在环境修复中的潜力(Karikalan et al., 2017)。

分子相互作用研究

已经使用光谱、理论和介电研究调查了类似化合物与其他化学实体(如乙酸乙酯)的相互作用。这些研究提供了对二元溶液中氢键相互作用性质的见解,这对于理解复杂的化学过程至关重要(Karthick et al., 2018)。

有机合成

1-乙炔基-4-甲基-2-硝基苯和相关化合物已用于有机合成中,例如,在乙基取代苯的硝化形成环己二烯加合物中。此类研究有助于更好地理解有机反应机理和开发新的合成方法(Fischer et al., 1978)。

作用机制

Mode of Action

The mode of action of a compound refers to how it interacts with its target. For example, it might inhibit an enzyme, bind to a receptor, or interact with DNA. The exact mode of action would depend on the specific targets of the compound .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, if it inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the production of certain metabolites .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The chemical properties of the compound, such as its solubility and stability, can influence these processes .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it might lead to changes in cell function, alterations in metabolic processes, or even cell death .

Action Environment

Various environmental factors can influence the action of a compound. For example, the pH and temperature can affect the compound’s stability and its interactions with its targets. Additionally, the presence of other compounds or drugs can influence its pharmacokinetics and pharmacodynamics .

属性

IUPAC Name |

1-ethynyl-4-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-5-4-7(2)6-9(8)10(11)12/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPKYJUAXQGVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-methyl-2-nitrobenzene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B3002278.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3002282.png)

![ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B3002283.png)

![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)

![(E)-methyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3002285.png)

![2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B3002287.png)

![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B3002290.png)

![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3002291.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3002294.png)